An In-depth Technical Guide to O-Demethylmetoprolol: Chemical Properties and Structure
An In-depth Technical Guide to O-Demethylmetoprolol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of O-Demethylmetoprolol, a primary active metabolite of the widely prescribed β₁-adrenergic receptor blocker, metoprolol.[1] All quantitative data are summarized for clarity, and detailed experimental methodologies from cited literature are provided.
Chemical Properties
O-Demethylmetoprolol, also known as O-Desmethylmetoprolol, is a white to off-white solid.[1][2] It is the product of the O-demethylation of metoprolol, a metabolic process primarily carried out by the cytochrome P450 enzyme CYP2D6 in the liver.[1][3][4]
Table 1: Physicochemical Properties of O-Demethylmetoprolol
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₃NO₃ | [2][4][5][6] |
| Molecular Weight | 253.34 g/mol | [5][6] |
| Melting Point | 70-72 °C | [7] |
| Boiling Point (Predicted) | 424.6 ± 40.0 °C | [7] |
| pKa (Predicted) | 13.88 ± 0.20 | [7] |
| Solubility | Soluble in Chloroform and Dichloromethane; Slightly soluble in Methanol. | [4][7] |
Chemical Structure
The chemical structure of O-Demethylmetoprolol is characterized by a phenolic ring and an aliphatic side chain, which are crucial for its biological activity.[2]
Table 2: Structural Identifiers for O-Demethylmetoprolol
| Identifier | Value | Source |
| IUPAC Name | 1-[4-(2-hydroxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | [5] |
| SMILES | CC(C)NCC(COC1=CC=C(C=C1)CCO)O | [5] |
| InChI | InChI=1S/C14H23NO3/c1-11(2)15-9-13(17)10-18-14-5-3-12(4-6-14)7-8-16/h3-6,11,13,15-17H,7-10H2,1-2H3 | [2][5] |
| InChIKey | CUKXSBOAIJILRY-UHFFFAOYSA-N | [2][5] |
| CAS Number | 62572-94-5 | [1][2][4][5] |
Experimental Protocols
Enantioselective Synthesis of O-Demethylmetoprolol
A convenient synthetic procedure for preparing enantiomers of metoprolol and its major metabolites, including O-Demethylmetoprolol, has been developed.[8]
Methodology:
-
Starting Material: The synthesis begins with 4-(2-hydroxyethyl)phenol.[8]
-
Phenoxide Formation: The phenolic compound is converted in situ to its corresponding phenoxide through treatment with sodium hydroxide.[8]
-
Epoxidation: The phenoxide is then treated with either (R)- or (S)-epichlorohydrin to yield the corresponding epoxide.[8]
-
Amine Reaction: The resulting epoxide is transformed into O-Demethylmetoprolol through a reaction with isopropylamine.[8]
-
Purity Assessment: The optical purity of the enantiomers of the O-demethylated metabolite can be measured using HPLC on a chiral column without any derivatization, with reported purities ranging from 96-99% enantiomeric excess (ee).[8]
Analytical Determination in Human Plasma
A validated method for the simultaneous determination of metoprolol and its metabolites, including O-Demethylmetoprolol, in human plasma utilizes liquid chromatography with tandem mass spectrometry (LC-MS/MS).[4][9]
Methodology:
-
Sample Preparation: Plasma samples are prepared for analysis. While the specific extraction method is not detailed in the provided search results, solid-phase extraction is a common technique for such analyses.[10]
-
Chromatographic Separation: The prepared samples are subjected to liquid chromatography to separate the parent drug from its metabolites.
-
Mass Spectrometric Detection: Tandem mass spectrometry is employed for the sensitive and specific quantification of O-Demethylmetoprolol and other analytes.
-
Application: This method is applied to pharmacokinetic studies of metoprolol, particularly in relation to CYP2D6 genotypes.[4][9]
Visualizations
Metabolic Pathway of Metoprolol
Metoprolol undergoes extensive metabolism in the liver, primarily through three main pathways: O-demethylation, α-hydroxylation, and N-dealkylation.[3][11] O-demethylation is the major metabolic pathway, accounting for approximately 65% of the metabolism and leading to the formation of O-Demethylmetoprolol.[3][11] This metabolite is transient and is rapidly oxidized to metoprolol acid.[3][12] The primary enzyme responsible for O-demethylation is CYP2D6, with minor contributions from CYP3A4, CYP2B6, and CYP2C9.[3][11]
Caption: Metabolic pathways of metoprolol.
References
- 1. O-Desmethyl Metoprolol | 62572-94-5 [chemicalbook.com]
- 2. CAS 62572-94-5: O-Demethylmetoprolol | CymitQuimica [cymitquimica.com]
- 3. ClinPGx [clinpgx.org]
- 4. caymanchem.com [caymanchem.com]
- 5. O-Demethylmetoprolol | C14H23NO3 | CID 162181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. O-Desmethyl Metoprolol CAS#: 62572-94-5 [m.chemicalbook.com]
- 8. Enantioselective preparation of metoprolol and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. researchgate.net [researchgate.net]
- 11. Cytochrome P450 Enzymes Involved in Metoprolol Metabolism and Use of Metoprolol as a CYP2D6 Phenotyping Probe Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
